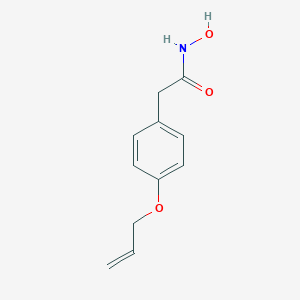
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a propenyloxy group and an acetohydroxamic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide typically involves the reaction of 4-hydroxybenzeneacetic acid with allyl bromide in the presence of a base to form 4-(2-propenyloxy)benzeneacetic acid. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted benzeneacetohydroxamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the propenyloxy group can interact with hydrophobic pockets in proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetohydroxamic acid: Lacks the propenyloxy group, making it less hydrophobic.
4-Hydroxybenzeneacetohydroxamic acid: Contains a hydroxyl group instead of a propenyloxy group, affecting its reactivity and solubility.
4-(2-Methoxy)benzeneacetohydroxamic acid: Has a methoxy group instead of a propenyloxy group, altering its chemical properties.
Uniqueness
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is unique due to the presence of the propenyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound for research in various fields .
Eigenschaften
CAS-Nummer |
14794-61-7 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
InChI-Schlüssel |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Key on ui other cas no. |
14794-61-7 |
Synonyme |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















